molecular formula C9H14Cl3NO B3959153 2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B3959153
M. Wt: 258.6 g/mol
InChI Key: CLCSJXSQAQEZGO-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H14Cl3NO It is a trichloromethyl ketone derivative, characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 2,6-dimethylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CCl3COCl+C7H15NC9H14Cl3NO+HCl\text{CCl}_3\text{COCl} + \text{C}_7\text{H}_{15}\text{N} \rightarrow \text{C}_9\text{H}_{14}\text{Cl}_3\text{NO} + \text{HCl} CCl3​COCl+C7​H15​N→C9​H14​Cl3​NO+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used for the reduction of the trichloromethyl group.

    Solvents: Tetrahydrofuran (THF) is often used as a solvent for these reactions.

Major Products

Scientific Research Applications

2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial and antifungal properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with molecular targets through its trichloromethyl and piperidine moieties. The trichloromethyl group can undergo nucleophilic substitution reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and exert specific effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to the presence of the 2,6-dimethylpiperidine ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2,2,2-trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl3NO/c1-6-4-3-5-7(2)13(6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCSJXSQAQEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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